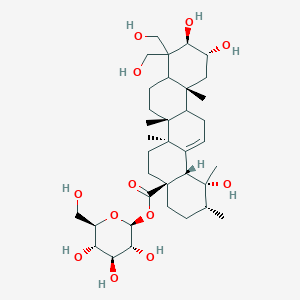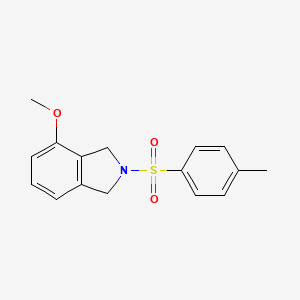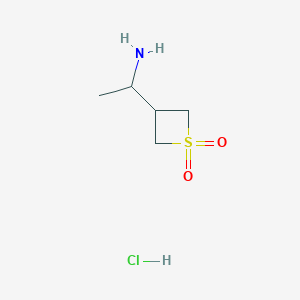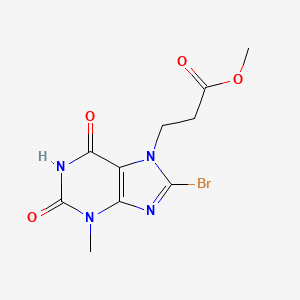
Trachelosperoside B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trachelosperoside B1 is a triterpenoid glycoside compound with the molecular formula C36H58O12. It is one of the bioactive constituents isolated from plants of the genus Trachelospermum, particularly from species such as Trachelospermum jasminoides and Trachelospermum asiaticum . This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trachelosperoside B1 involves multiple steps, starting from the extraction of the precursor compounds from plant sources. The key steps include glycosylation reactions where the triterpenoid core is linked to a glucose moiety. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes such as chromatography. Advances in biotechnological methods, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency and sustainability of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trachelosperoside B1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid core, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups, impacting the compound’s solubility and bioavailability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Trachelosperoside B1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of triterpenoid glycosides.
Wirkmechanismus
The mechanism of action of Trachelosperoside B1 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway . The glycoside moiety enhances its solubility and bioavailability, facilitating its interaction with cellular targets .
Vergleich Mit ähnlichen Verbindungen
- Niga-ichigoside-F1
- 4-epi-niga-ichigoside
- Trachelosperogenin B
- Arjunolic acid
Comparison: Trachelosperoside B1 stands out due to its unique glycosylation pattern, which significantly influences its pharmacological properties. Compared to similar compounds, it exhibits a broader range of biological activities, particularly its potent anti-inflammatory and antitumor effects . The presence of multiple hydroxyl groups in its structure enhances its solubility, making it more bioavailable than some of its analogs .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O12/c1-18-8-11-35(30(45)48-29-26(43)25(42)24(41)21(15-37)47-29)13-12-32(3)19(27(35)34(18,5)46)6-7-22-31(2)14-20(40)28(44)36(16-38,17-39)23(31)9-10-33(22,32)4/h6,18,20-29,37-44,46H,7-17H2,1-5H3/t18-,20-,21-,22?,23?,24-,25+,26-,27-,28+,29+,31-,32-,33-,34-,35+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIEWYHDWMVSX-MCLQBMAQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(CO)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2478526.png)



![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2478535.png)

![ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2478537.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2478542.png)

![(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2478545.png)

![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)
